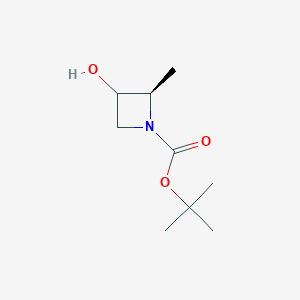

tert-butyl (2R)-3-hydroxy-2-methylazetidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of this compound involves the reaction of appropriate starting materials. While specific synthetic routes may vary, it typically includes the introduction of the tert-butyl group to a morpholine ring, followed by carboxylation. Detailed synthetic procedures can be found in relevant literature .

Molecular Structure Analysis

The molecular structure of tert-butyl (2R)-3-hydroxy-2-methylazetidine-1-carboxylate consists of a morpholine ring with a tert-butyl group attached to the nitrogen atom. The hydroxymethyl group is also present, contributing to the overall stereochemistry of the compound .

Chemical Reactions Analysis

- Biosynthetic and Biodegradation Pathways : The tert-butyl moiety plays a role in natural processes, such as biosynthesis and biodegradation pathways .

- Biocatalytic Processes : Researchers have explored its potential application in biocatalysis .

Physical and Chemical Properties Analysis

Scientific Research Applications

Synthetic Organic Chemistry Applications

- The compound has been utilized in the synthesis of homochiral amino acid derivatives , demonstrating significant synthetic value. For example, the hydroformylation of related oxazoline derivatives has been shown to produce important intermediates for synthesizing these amino acids with high diastereoselectivities (L. Kollár & P. Sándor, 1993).

- Masked 1,3- and 1,4-dipoles for cycloaddition reactions have been generated from silylmethyl-substituted azetidine and aziridine derivatives, leading to products like imidazoline, oxazolidine, and tetrahydropyrimidine. This method showcases the compound's role in facilitating efficient reactions with nitriles and carbonyl substrates (V. Yadav & V. Sriramurthy, 2005).

Medicinal Chemistry and Pharmacological Applications

- Antibacterial Agents : A study on 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives highlighted their potential as antibacterial agents. Some of these derivatives exhibited superior antibacterial activities compared to their counterparts, with one compound showing exceptional efficacy against Pseudomonas aeruginosa (Zhong-Cheng Song et al., 2009).

- Anticancer Agents : The compound has been involved in the synthesis of functionalized amino acid derivatives evaluated for cytotoxicity against human cancer cell lines. Some derivatives showed promising cytotoxicity in ovarian and oral cancers, marking their importance in designing new anticancer agents (Vivek Kumar et al., 2009).

Chemical Synthesis and Drug Development

- Intermediate in Drug Synthesis : The compound serves as a critical intermediate in the synthesis route of target molecules such as mTOR targeted PROTAC molecule PRO1. This illustrates its utility in the complex synthesis processes of pharmacologically active compounds (Qi Zhang et al., 2022).

Mechanism of Action

Target of Action

The tert-butyl group, a component of this compound, is known for its unique reactivity pattern and its implications in biosynthetic and biodegradation pathways .

Mode of Action

The tert-butyl group, part of this compound, is known for its unique reactivity pattern, which could potentially influence the compound’s interaction with its targets .

Biochemical Pathways

The tert-butyl group, a component of this compound, is known to be involved in various chemical transformations and has implications in biosynthetic and biodegradation pathways .

Properties

IUPAC Name |

tert-butyl (2R)-3-hydroxy-2-methylazetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-6-7(11)5-10(6)8(12)13-9(2,3)4/h6-7,11H,5H2,1-4H3/t6-,7?/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBLFUJCDADLZAJ-ULUSZKPHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CN1C(=O)OC(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(CN1C(=O)OC(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-thienyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B2714494.png)

![3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2714500.png)

![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide](/img/structure/B2714503.png)

![4-[(15S)-10-(3-Methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B2714511.png)

![N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2714512.png)